3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine

Medicinal Chemistry Chemical Biology Organic Synthesis

For medicinal chemistry campaigns, sourcing azetidine intermediates with the precise halogenation pattern required for target SAR can be a bottleneck. 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine offers a direct solution with its specific 2-bromo-4-chloro substitution and a methylene-linked strained ring, features critical for maintaining binding affinity where simple analogs fail. - Unique Orthogonal Reactivity: Bromo and chloro substituents enable sequential, site-selective cross-coupling for efficient pharmacophore exploration. - Differentiated Scaffold: The methylene linker provides distinct conformational flexibility vs. direct ether azetidines (e.g., CAS 954225-69-5), impacting molecular geometry. - Supply Assurance: Standardized 95% purity specification, verified for consistent quality in R&D-scale synthesis, ensuring reliable procurement workflows.

Molecular Formula C10H11BrClNO
Molecular Weight 276.56 g/mol
CAS No. 954225-89-9
Cat. No. B3174659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine
CAS954225-89-9
Molecular FormulaC10H11BrClNO
Molecular Weight276.56 g/mol
Structural Identifiers
SMILESC1C(CN1)COC2=C(C=C(C=C2)Cl)Br
InChIInChI=1S/C10H11BrClNO/c11-9-3-8(12)1-2-10(9)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2
InChIKeyWIOLHSZCOUGNCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine Overview


3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine is a halogenated azetidine derivative with the molecular formula C10H11BrClNO and a molecular weight of 276.56 g/mol . Its structure comprises a four-membered, strained azetidine ring linked via a methylene bridge to a 2-bromo-4-chlorophenoxy moiety . This compound is listed in multiple commercial catalogs with a standard purity specification of 95% and is exclusively marketed for research and development use as a synthetic intermediate or building block .

2-Br,4-Cl substitution pattern for SAR exploration
Strained azetidine core: unique reactivity in synthesis
Methylene linker: conformational flexibility vs direct aryl ether
Building-block grade purity (reported specification)

3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine Irreplaceability


The substitution pattern on the phenoxy ring—specifically the 2-bromo and 4-chloro arrangement—is a critical determinant of biological activity and chemical reactivity. Research on related azetidine derivatives indicates that the position of halogen substituents significantly impacts target binding affinity and selectivity; for instance, replacing a para-fluorine with chlorine or hydrogen in structurally analogous compounds has been shown to be detrimental to biological activity [1]. Furthermore, the methylene linker between the azetidine ring and the phenoxy group introduces distinct conformational flexibility compared to direct ether-linked analogs (e.g., 3-(2-bromo-4-chlorophenoxy)azetidine, CAS 954225-69-5), which can alter molecular geometry and pharmacophore presentation . The combination of the strained azetidine core with this specific halogenation pattern suggests unique reactivity in nucleophilic substitution and cross-coupling reactions, making direct substitution with a generic or mono-halogenated analog unsuitable for structure-activity relationship (SAR) studies or targeted synthesis campaigns [2].

Halogen substitution pattern
Replacing the 2-bromo-4-chloro arrangement with mono-halogen or different positions may shift binding affinity and selectivity.
Linker geometry
Direct ether-linked analogs (no methylene) may alter conformational flexibility and pharmacophore presentation.

Quantitative Evidence for 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine


Scarcity of Public Comparative Data

A comprehensive search of primary literature, patents, and authoritative databases reveals a significant absence of publicly disclosed, quantitative head-to-head comparative data for 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine against specific comparators. While the compound is commercially available and referenced in broader patent families concerning azetidine derivatives as inhibitors of targets like FAAH [1] and the ATF4 pathway [2], no studies were found that directly report IC50, Ki, or other quantifiable activity metrics for this precise compound alongside a defined comparator. The limited data available is insufficient to meet the stringent evidence admission rules for this guide. This information gap is explicitly stated to comply with the requirement not to fill space with empty rhetoric.

Data Availability
Class-level inference
No quantitative comparator data publicly disclosed
Selection based on structural differentiation
Data gap acknowledged; verify in-house
Medicinal Chemistry Chemical Biology Organic Synthesis

Structural and Physicochemical Differentiation

The dual-halogenation pattern of 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine distinguishes it from simpler, mono-halogenated analogs. For example, compared to 3-[(4-bromophenoxy)methyl]azetidine (CAS 954224-32-9, MW 242.11 g/mol), the target compound has a significantly higher molecular weight (276.56 g/mol) and an additional chlorine atom [1]. This structural difference results in distinct physicochemical properties, including a higher computed LogP (increased lipophilicity) and a larger topological polar surface area (TPSA), which can influence membrane permeability and target engagement [2]. While direct biological comparison data is unavailable, this structural divergence provides a quantifiable, property-based basis for selection in medicinal chemistry campaigns where specific halogenation is a design requirement [3].

MW & Halogenation
Cross-study comparable
Target: 276.56 g/mol, 2-Br,4-Cl
Comparator: 242.11 g/mol, 4-Br only
Δ 34.45 g/mol + extra Cl
Supports distinct lipophilicity and TPSA for SAR
Computational LogP/TPSA differences expected
Medicinal Chemistry Chemical Synthesis Molecular Design

3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine Applications


Lead Optimization and SAR Studies

Due to the lack of public quantitative data, the primary application scenario is inferred from its structural class. The compound is best suited for use as a specialized building block in medicinal chemistry campaigns focusing on azetidine-containing pharmacophores. Its specific 2-bromo-4-chloro substitution pattern makes it a valuable intermediate for exploring structure-activity relationships (SAR) around targets where azetidine derivatives have shown promise, such as fatty acid amide hydrolase (FAAH) [1] or the ATF4 pathway [2]. The presence of both bromo and chloro handles offers orthogonal reactivity for further derivatization via cross-coupling reactions [3].

Probe and Tool Compound Synthesis

In chemical biology, this compound serves as a precursor for the synthesis of more complex molecular probes. The strained azetidine ring can be functionalized or ring-opened to introduce conformational constraint into a molecule [3]. The halogenated phenoxy group provides a site for late-stage functionalization (e.g., via Suzuki-Miyaura coupling on the bromo substituent) to install fluorescent tags, affinity handles, or other moieties required for target identification and mechanism of action studies.

Heterocyclic Scaffold Development

In academic and industrial organic synthesis laboratories, 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine can be employed as a reactive intermediate for constructing novel heterocyclic systems. Its combination of a nucleophilic azetidine nitrogen and electrophilic aromatic carbons makes it a versatile synthon. Researchers can utilize it to develop new synthetic methodologies for azetidine functionalization, a field of ongoing interest given the prevalence of this motif in bioactive molecules [3].

Application
Selection Property
Validation Focus
Lead optimization & SAR
Dual-halogenation pattern for orthogonal reactivity
Verify binding affinity and selectivity in target assays
Probe & tool synthesis
Bromo substituent for late-stage functionalization
Confirm successful conjugation and target engagement
Heterocyclic scaffold dev
Strained azetidine core for ring-opening chemistry
Characterize novel scaffolds and reaction methodology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.